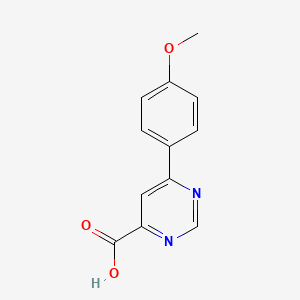

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid

説明

特性

IUPAC Name |

6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-9-4-2-8(3-5-9)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDUAMCLXCMAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628483 | |

| Record name | 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887407-76-3 | |

| Record name | 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 6-(4-Hydroxyphenyl)pyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group results in 6-(4-Methoxyphenyl)pyrimidine-4-methanol .

科学的研究の応用

Chemical Applications

Building Block for Synthesis:

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pyrimidine derivatives, which are essential in pharmaceuticals and agrochemicals. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate followed by cyclization with guanidine.

Reactivity:

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions:

- Oxidation: The methoxy group can be oxidized to a hydroxyl group.

- Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Biological Applications

Ligand in Enzyme Studies:

In biological research, this compound acts as a ligand for studying enzyme interactions and receptor binding. Its structure allows it to engage in π-π stacking interactions with aromatic residues in proteins, which is pivotal for modulating enzyme activity.

Therapeutic Potential:

The compound shows promise in therapeutic applications due to its interaction with biological targets. For instance, it has been investigated for its potential as an inhibitor of specific enzymes linked to various diseases, including cancer and inflammatory conditions. Structure-activity relationship (SAR) studies have indicated that modifications to the pyrimidine core can enhance potency against specific targets .

Medicinal Chemistry

Anti-inflammatory Activity:

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that certain derivatives inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, compounds derived from this structure showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Cancer Research:

The compound has been explored as a potential therapeutic agent in cancer treatment. Specific derivatives have been designed to target the NAE-producing enzyme NAPE-PLD, which plays a role in cancer cell proliferation. The optimization of these compounds has shown promising results in increasing their inhibitory activity against cancer cell lines .

Industrial Applications

Material Development:

In industrial settings, this compound is used in the development of new materials with tailored properties. Its chemical stability and reactivity make it suitable for creating polymers and other materials that require specific functional characteristics.

Table 1: Reactivity Overview

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Methoxy to Hydroxyl | 6-(4-Hydroxyphenyl)pyrimidine-4-carboxylic acid |

| Reduction | Carboxylic Acid to Alcohol | 6-(4-Methoxyphenyl)pyrimidine-4-methanol |

| Substitution | Nucleophilic Aromatic Substitution | Varied substituted pyrimidines |

作用機序

The mechanism of action of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances π-electron delocalization compared to electron-withdrawing substituents like chlorine (Cl), which reduce emission intensity in polar solvents .

- Molecular Weight and Solubility : Chlorine and methyl groups increase molecular weight but may reduce aqueous solubility compared to the methoxy variant .

Crystallographic and Solid-State Behavior

生物活性

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, drawing on various studies and findings.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for elucidating its biological activity. The presence of the methoxy group at the para position of the phenyl ring significantly influences its pharmacological properties.

Key Findings from SAR Studies

- Substituent Effects : The methoxy group enhances lipophilicity, which is critical for cellular permeability. Studies indicate that modifications at this position can lead to variations in potency against specific biological targets .

- Core Structure : The pyrimidine core is essential for maintaining biological activity. Variations in the nitrogen positioning within the ring have been shown to affect binding affinity and selectivity towards targets such as cyclooxygenase (COX) enzymes .

Biological Activity

The biological activity of this compound includes anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant inhibition of COX enzymes, which are pivotal in the inflammatory response. For instance, certain analogs showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits activity against various bacterial strains, including E. coli and S. aureus. The methoxy group is believed to enhance this activity by facilitating better interaction with microbial membranes .

Anticancer Activity

In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, such as MDA-MB-468 and OVCAR-4, with IC50 values indicating potent cytotoxicity . The mechanism appears to involve cell cycle arrest and modulation of apoptotic pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| OVCAR-4 | 5.67 ± 0.57 | Apoptosis induction |

| MDA-MB-468 | 3.40–1.10 | Cell cycle arrest |

Case Studies

- Antitubercular Activity : A study involving a series of pyrimidine derivatives showed that those containing the methoxy group exhibited enhanced antitubercular activity compared to their non-methoxylated counterparts. This suggests that structural modifications can lead to novel therapeutic agents against tuberculosis .

- Inhibition of VEGF : In a recent investigation, compounds similar to this compound were found to significantly reduce vascular endothelial growth factor (VEGF) levels in cancer cells, indicating potential applications in cancer therapy through anti-angiogenic mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves condensation of 4-methoxybenzaldehyde derivatives with aminopyrimidine precursors, followed by cyclization under acidic or catalytic conditions. Optimization includes using palladium or copper catalysts in solvents like DMF or toluene, with temperature control (80–120°C) to enhance yield (≥70%) and purity. Post-synthetic carboxylation via oxidation (e.g., KMnO₄) may be required for functionalization .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine ¹H/¹³C NMR to confirm aromatic proton environments and carboxylate resonance. HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures ≥95% purity. Mass spectrometry (ESI-MS) validates molecular weight ([M+H]⁺ expected at 273.25 g/mol). FT-IR can confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups .

Q. What solvents are suitable for dissolving this compound in experimental settings, and what concentration ranges are feasible?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO up to 20 mg/mL, DMF up to 2 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (≤1% DMSO v/v) to avoid precipitation. Ethanol (0.25 mg/mL) is suitable for low-concentration applications .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C4 pyrimidine position). Molecular docking (AutoDock Vina) can predict binding affinities with biological targets, while MD simulations assess stability in aqueous environments .

Q. What strategies are effective in resolving contradictory biological activity data for this compound across different assays?

- Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) to minimize variability. Use dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., MIC testing for antimicrobial activity vs. MTT for cytotoxicity). Validate results with in silico docking (e.g., Glide SP) to correlate activity with target binding .

Q. How can X-ray crystallography determine the crystal structure of this compound derivatives?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., MeOH/EtOAc). Collect diffraction data (Cu-Kα radiation, λ=1.5418 Å) and solve structures using SHELX. Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) and π-π stacking interactions to rationalize stability .

Q. What are the best practices for analyzing degradation products of this compound under oxidative conditions?

- Methodological Answer : Expose to H₂O₂ or CrO₃ in acidic media and monitor via LC-MS (QTOF instrument). Identify hydroxylated or decarboxylated products (e.g., m/z 289 for hydroxylated derivatives). Use TLC (silica gel, CHCl₃:MeOH 9:1) for preliminary separation .

Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the methoxy group in biological activity?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., -CF₃, -Cl, -NO₂ at the 4-methoxyphenyl position). Test against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare logP (HPLC retention) and pKa (potentiometric titration) to correlate hydrophobicity/bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。